

High-performance liquid chromatography (HPLC) method for benzyl acetate quantification

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Compound of Interest

Compound Name: Benzyl acetate

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An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for **Benzyl Acetate** Quantification

Introduction

Benzyl acetate is an organic ester commonly found in essential oils of flowers like jasmine and ylang-ylang. It is widely utilized as a fragrance ingredient in perfumes, cosmetics, soaps, and as a flavoring agent in food and beverage products[1][2]. Given its broad applications, a precise and reliable analytical method for the quantification of **benzyl acetate** is crucial for quality control, formulation development, and research. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of **benzyl acetate**. The described protocol is simple, accurate, and reproducible, making it suitable for researchers, scientists, and professionals in the drug development and chemical industries.

Chromatographic Method

The separation and quantification are achieved using a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water. This method provides excellent peak symmetry and resolution.

Table 1: HPLC Instrumentation and Chromatographic Conditions

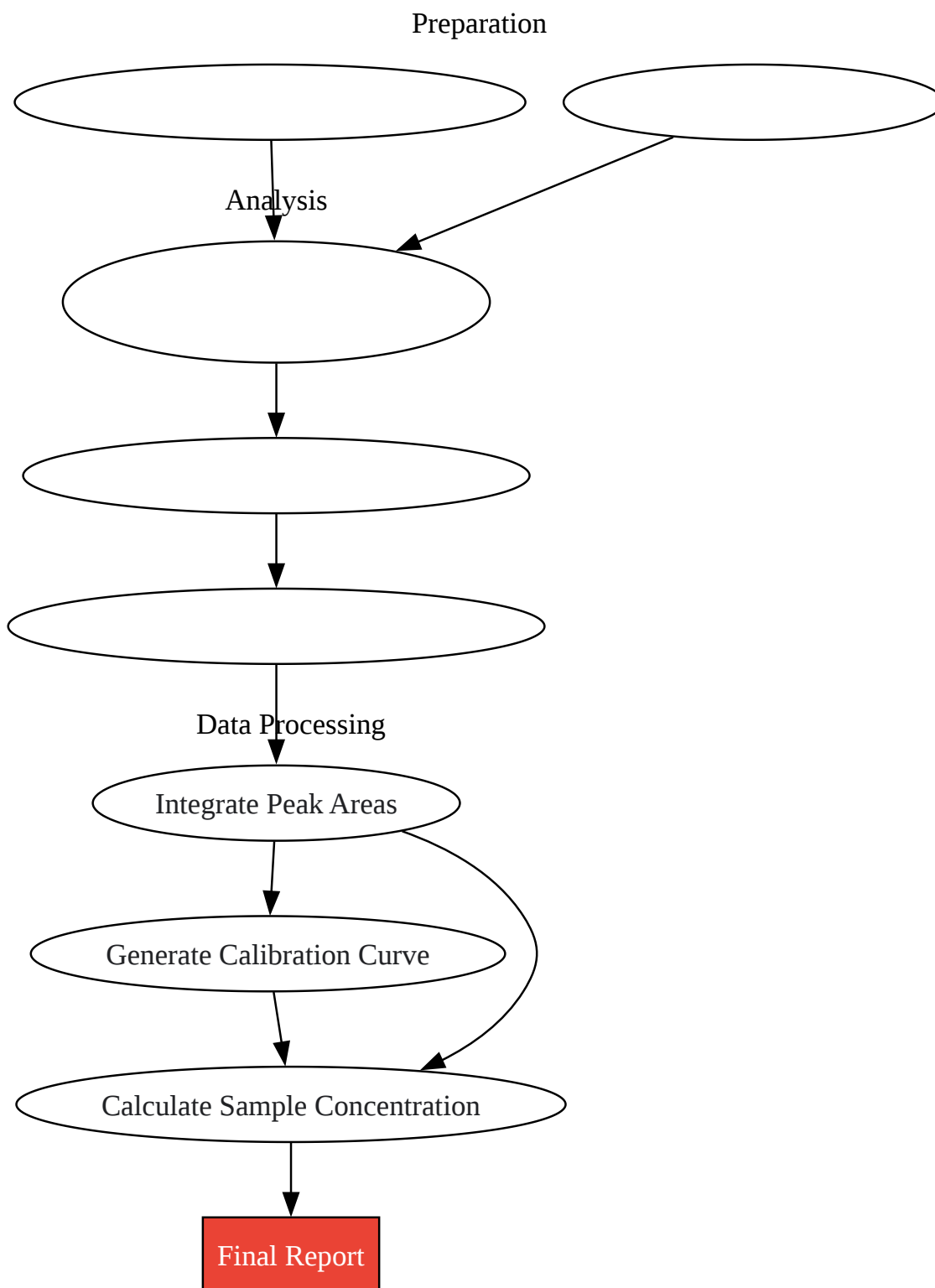
Parameter	Specification
HPLC System	Waters Alliance-2695 or equivalent system with a PDA detector
Column	Symmetry C18, 150 x 4.6 mm, 3.5 μ m[3]
Mobile Phase	Acetonitrile : Water (60:40 v/v)[3]
Flow Rate	1.0 mL/min[3][4]
Injection Volume	10 μ L[3][5]
Column Temperature	30 °C[4]
Detection Wavelength	254 nm[4][5][6]
Run Time	10 minutes

Experimental Protocols

Protocol 1: Reagent and Solution Preparation

- Mobile Phase Preparation:
 - Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
 - Mix the solvents thoroughly.
 - Degas the solution for 15 minutes using a sonicator or vacuum filtration before use.
- Standard Stock Solution Preparation (1000 μ g/mL):
 - Accurately weigh approximately 100 mg of **benzyl acetate** analytical standard[2] into a 100 mL volumetric flask.
 - Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.
 - Bring the volume to the mark with acetonitrile and mix well.
- Calibration Standard Preparation:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
 - Accurately weigh a quantity of the sample expected to contain **benzyl acetate**.
 - Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.
 - Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.



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Protocol 2: HPLC Analysis and Quantification

- System Equilibration:
 - Purge the HPLC system with the mobile phase.
 - Allow the mobile phase to circulate through the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).
- System Suitability Test:
 - Inject a mid-range standard solution (e.g., 25 µg/mL) five consecutive times.
 - Verify that the system suitability parameters meet the acceptance criteria outlined in Table 2.
- Calibration Curve Construction:
 - Inject each calibration standard solution once.
 - Plot a graph of the peak area versus the concentration of **benzyl acetate**.
 - Perform a linear regression analysis and determine the correlation coefficient (R^2). The R^2 value should be ≥ 0.999 .
- Sample Analysis:
 - Inject the prepared sample solutions.
 - Record the peak area corresponding to the retention time of **benzyl acetate**.
- Calculation:
 - Calculate the concentration of **benzyl acetate** in the sample using the linear regression equation obtained from the calibration curve:
 - $\text{Concentration } (\mu\text{g/mL}) = (\text{Sample Peak Area} - y\text{-intercept}) / \text{slope}$

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Results and Discussion

This method demonstrates excellent performance for the quantification of **benzyl acetate**. A typical chromatogram shows a well-resolved peak for **benzyl acetate** with a retention time of approximately 4.5 minutes.

Table 2: System Suitability Results

Parameter	Acceptance Criteria	Typical Result
Retention Time (min)	—	~ 4.5
% RSD for Peak Area	≤ 2.0%	0.85%
Tailing Factor (Asymmetry)	≤ 2.0[3]	1.1
Theoretical Plates	≥ 3000[3]	> 7500

Method Validation Data

The method was validated for linearity, precision, and accuracy.

Table 3: Linearity Data

Concentration (µg/mL)	Mean Peak Area (n=3)
1	25,150
5	126,200
10	253,100
25	630,500
50	1,265,000
100	2,540,000
Correlation Coefficient (R ²)	≥ 0.999

Table 4: Precision and Accuracy

Spiked Conc. (µg/mL)	Measured Conc. (µg/mL) (Mean, n=6)	Intra-day Precision (%RSD)	Accuracy (% Recovery)
5	4.95	1.2%	99.0%
25	25.3	0.9%	101.2%
75	74.1	0.7%	98.8%

The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be approximately 0.15 µg/mL and 0.50 µg/mL, respectively, demonstrating high sensitivity[4][7].

Conclusion

The developed RP-HPLC method is demonstrated to be simple, rapid, specific, and highly accurate for the quantification of **benzyl acetate**. The validation data confirms that the method exhibits excellent linearity, precision, and accuracy, making it a reliable tool for routine quality control analysis in various industries, including pharmaceuticals, cosmetics, and food science.

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